molecular formula C7H15ClN4S B1451203 2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride CAS No. 1185293-14-4

2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride

Cat. No.: B1451203
CAS No.: 1185293-14-4
M. Wt: 222.74 g/mol
InChI Key: ASWRYAYEBBUNDE-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to specific protein receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. For example, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450, which catalyzes its biotransformation into active or inactive metabolites. These metabolites can further interact with other metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it can be directed to the mitochondria, affecting mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride typically involves multi-step chemical reactions. One common method starts with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol, which reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate is then subjected to further reactions to introduce the ethylamine group and form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride is unique due to the presence of both the ethylsulfanyl and ethylamine groups, which impart distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

2-(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S.ClH/c1-3-12-7-10-9-6(4-5-8)11(7)2;/h3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWRYAYEBBUNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185293-14-4
Record name 4H-1,2,4-Triazole-3-ethanamine, 5-(ethylthio)-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185293-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride
Reactant of Route 2
2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride
Reactant of Route 3
2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride
Reactant of Route 4
2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride
Reactant of Route 5
2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride
Reactant of Route 6
2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride

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